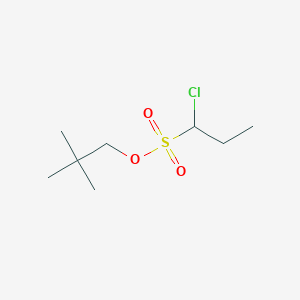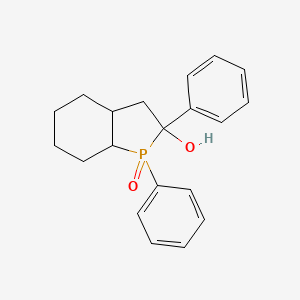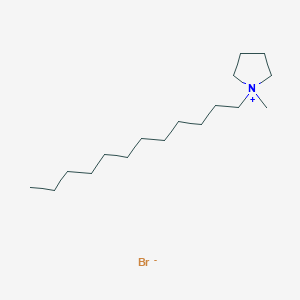
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol is a complex organic compound with a unique structure that includes both acetic acid and biphenylene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, can vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce alcohols or other reduced forms of the compound.
科学研究应用
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: Possible uses in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol exerts its effects is not well-understood. its structure suggests that it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Phenolic Compounds: These include simple phenols, hydroxybenzoic acids, and phenolic aldehydes.
Acetophenone and Phenylacetic Acids: These compounds share some structural similarities with acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol.
Uniqueness
What sets this compound apart is its unique combination of acetic acid and biphenylene moieties, which may confer distinct chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
89874-37-3 |
|---|---|
分子式 |
C16H22O5 |
分子量 |
294.34 g/mol |
IUPAC 名称 |
acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol |
InChI |
InChI=1S/C14H18O3.C2H4O2/c1-16-13(17-2)9-5-8-12-10-6-3-4-7-11(10)14(12,13)15;1-2(3)4/h3-4,6-7,12,15H,5,8-9H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
AUODDJXMCIYOBU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.COC1(CCCC2C1(C3=CC=CC=C23)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)
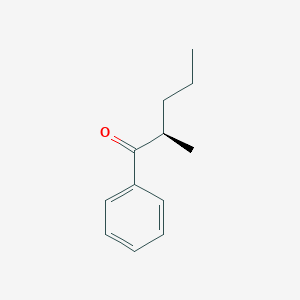
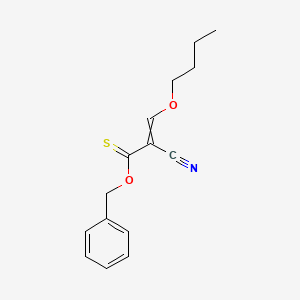
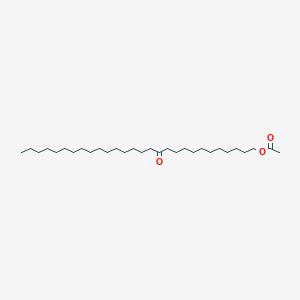
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)


